![molecular formula C14H8O4 B2919029 9-(Prop-2-yn-1-yloxy)furo[3,2-g]chromen-2-one CAS No. 1875054-10-6](/img/structure/B2919029.png)
9-(Prop-2-yn-1-yloxy)furo[3,2-g]chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves the regioselective access to 10-substituted-2H,8H-pyrano[2,3-f]chromen-2-ones. Researchers have investigated the gold-catalyzed intramolecular hydroarylation of readily available 7-(prop-2-yn-1-yloxy)-2H-chromen-2-one derivatives at their C-8 congested position. By tuning the electronic and steric properties of the ligands, they achieved successful synthesis .
Molecular Structure Analysis
The molecular structure of 9-(Prop-2-yn-1-yloxy)furo[3,2-g]chromen-2-one consists of a furochromone core with a prop-2-yn-1-yloxy substituent. The compound’s backbone includes a fused furan and chromone ring system .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Medicinal Chemistry
This compound serves as a versatile intermediate in organic synthesis. Its structure is conducive to further chemical modifications, making it valuable for constructing complex molecules. In medicinal chemistry, it can be used to synthesize novel drug candidates with potential therapeutic effects against various diseases due to its unique fused ring system which may interact with biological targets .
Material Science
In material science, the compound’s chromen-2-one moiety could be utilized in the development of organic semiconductors. These materials are crucial for creating flexible electronic devices, including organic light-emitting diodes (OLEDs) and solar cells .
Biological Probes
The alkyne group present in this compound allows for bioorthogonal reactions, making it an excellent candidate for designing biological probes. These probes can be used to study biological processes in real-time without interfering with the native biochemistry of the system .
Fluorescent Chemosensors
The compound’s structure suggests potential applications as a fluorescent chemosensor. It could be engineered to detect specific ions or molecules, providing valuable insights in environmental monitoring and diagnostic assays .
Catalysis
The propargyl ether moiety of this compound could be explored in catalysis research. It might act as a ligand or a reactant in various catalytic cycles, particularly in gold-catalyzed transformations, which are prominent in the synthesis of complex molecules .
Photodynamic Therapy
Given its chromen-2-one core, this compound might be investigated for use in photodynamic therapy (PDT). Compounds with similar structures have been used as photosensitizers to generate reactive oxygen species that can kill cancer cells upon light activation .
Nanotechnology
The unique structure of 9-(Prop-2-yn-1-yloxy)furo[3,2-g]chromen-2-one could be exploited in the field of nanotechnology. It may be used to functionalize nanoparticles, enhancing their properties for targeted drug delivery or imaging .
Chemical Education
Lastly, this compound can serve as an educational tool in chemical education, demonstrating principles of organic chemistry and synthesis. It provides a practical example of how different functional groups can be utilized in chemical reactions and product design .
Safety and Hazards
Refer to the provided MSDS for safety information.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
9-prop-2-ynoxyfuro[3,2-g]chromen-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O4/c1-2-6-16-14-12-10(5-7-17-12)8-9-3-4-11(15)18-13(9)14/h1,3-5,7-8H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBGURBZUMTAPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(Prop-2-yn-1-yloxy)furo[3,2-g]chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

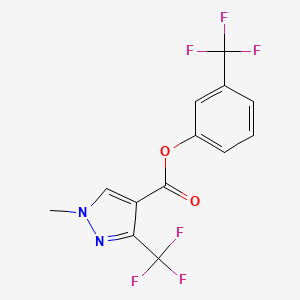
![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-nitrofuran-2-yl)methanone oxalate](/img/structure/B2918950.png)
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-(pyridazin-3-yloxy)acetamide](/img/structure/B2918951.png)
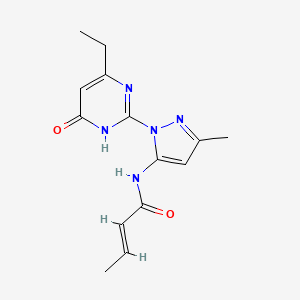

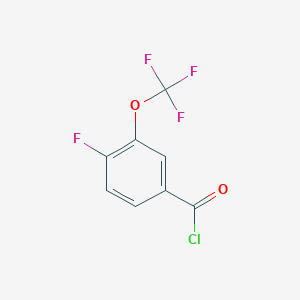
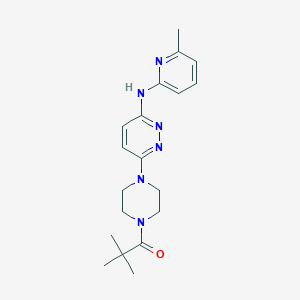
![{1,1-dioxido-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(4-methylpiperidin-1-yl)methanone](/img/structure/B2918959.png)
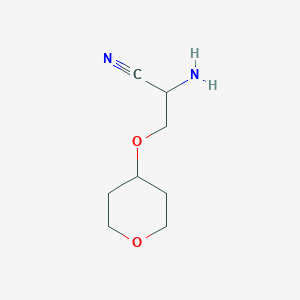
![3-butyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2918963.png)
![N-[2-(phenethylsulfamoyl)ethyl]-piperonylamide](/img/structure/B2918964.png)
![(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2918966.png)
![6-(2-Phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-7H-purine](/img/structure/B2918967.png)
![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2918968.png)